molecular formula C26H20O2S B1469441 2-Tritylsulfanyl-benzoic acid CAS No. 943423-30-1

2-Tritylsulfanyl-benzoic acid

Cat. No. B1469441
M. Wt: 396.5 g/mol
InChI Key: GXCHJIJPSMUELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tritylsulfanyl-benzoic acid is a research chemical with the molecular formula C26H20O2S and a molecular weight of 396.5 g/mol . It is used for a variety of research applications .


Physical And Chemical Properties Analysis

2-Tritylsulfanyl-benzoic acid is a solid under normal conditions . While specific physical and chemical properties of this compound are not detailed in the search results, benzoic acid is known to be a crystalline, colorless solid with a faintly pleasant odor .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to 2-Tritylsulfanyl-benzoic acid are synthesized and characterized for their chemical properties and potential applications. For example, thiourea derivatives and benzoic acid derivatives have been prepared and characterized through various spectroscopic techniques to understand their structural and functional attributes. These compounds are utilized in the preconcentration of metal ions in water, biological, and food samples, demonstrating their utility in environmental and analytical chemistry (Mortada et al., 2017).

Environmental Applications

Research has focused on the environmental applications of benzoic acid derivatives, such as their role in adsorptive crystallization from supercritical solutions, highlighting the potential for these compounds in purification processes and material science. The interaction between solutes like benzoic acid and various porous carriers from supercritical CO2 solutions has been studied to understand the influence of adsorptive properties on crystallization behavior (Gorle et al., 2010).

Pharmaceutical Research

In pharmaceutical research, benzoic acid and its derivatives have been explored for their potential in improving drug bioavailability. This includes investigations into the stabilization of amorphous forms of organic compounds, which can enhance the solubility and thus the effectiveness of pharmaceuticals (Gorle et al., 2010).

Organic Synthesis

The role of benzoic acid derivatives in organic synthesis, particularly in facilitating reactions under high-temperature water conditions or in the formation of complex molecules, is a significant area of study. This research aims to optimize reaction conditions and yields for the synthesis of valuable chemical entities, demonstrating the versatility of these compounds in chemical synthesis (Dudd et al., 2003).

properties

IUPAC Name

2-tritylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2S/c27-25(28)23-18-10-11-19-24(23)29-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHJIJPSMUELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tritylsulfanyl-benzoic acid

Synthesis routes and methods

Procedure details

A mixture of 2-tritylsulfanyl-benzoic acid methyl ester (9.6 g, 23.4 mmol) and LiOH (4.0 g, 95.2 mmol) in 110 mL of MeOH/THF/H2O (1/2/1) was stirred at rt overnight. The reaction mixture was concentrated to remove most organic solvents and diluted with water (150 mL). The solid was filtered off and the filtrate acidified to pH 4-5 using 3 N HCl and then 1 N HCl. The precipitate was collected by filtration, rinsed with water and then dissolved in hot EtOAc (1 L). After cooling, the organic solution was dried over MgSO4, filtered and concentrated to provide 2-tritylsulfanyl-benzoic acid (6.71 g). MS ESI(−) m/e: 395.12 (M−1).
Name
2-tritylsulfanyl-benzoic acid methyl ester
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.